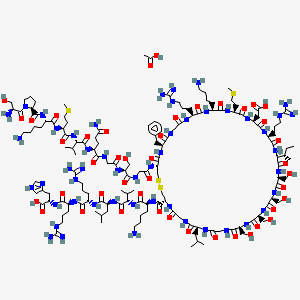![molecular formula C10H11N3OS B14034620 Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are favored for their efficiency and ability to produce high yields . For instance, a common synthetic route involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar imidazo[1,2-a]pyridine scaffold and are known for their biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also feature an imidazo[1,2-a] scaffold and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H11N3OS |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
(E)-2-imidazo[1,2-a]pyridin-8-ylsulfanyl-N-methoxyethanimine |
InChI |
InChI=1S/C10H11N3OS/c1-14-12-5-8-15-9-3-2-6-13-7-4-11-10(9)13/h2-7H,8H2,1H3/b12-5+ |
Clé InChI |
VYZRXSLIHPWGNL-LFYBBSHMSA-N |
SMILES isomérique |
CO/N=C/CSC1=CC=CN2C1=NC=C2 |
SMILES canonique |
CON=CCSC1=CC=CN2C1=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)


![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)




![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)




![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
